molecular formula C19H13ClN6O B14922907 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14922907
M. Wt: 376.8 g/mol
InChI Key: IWYBGQHPTLQFEV-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds have gained significant attention due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. One common method includes the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . Another approach involves the cyclocondensation of derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .

Comparison with Similar Compounds

Similar compounds to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but may differ in their cytotoxic profiles and specific molecular interactions . The unique chlorophenoxy group in this compound contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

4-[3-[(4-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c20-14-4-6-15(7-5-14)27-10-12-2-1-3-13(8-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24)

InChI Key

IWYBGQHPTLQFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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